molecular formula C15H21NO8 B12422431 Phenylephrine glucuronide-d3

Phenylephrine glucuronide-d3

Cat. No.: B12422431
M. Wt: 346.35 g/mol
InChI Key: DMVJUYDQYGHJIC-HGEUREDWSA-N
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Description

Phenylephrine glucuronide-d3 is a deuterium-labeled derivative of phenylephrine glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of phenylephrine glucuronide allows for the precise quantitation and tracing of the compound during pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylephrine glucuronide-d3 involves the deuteration of phenylephrine glucuronideThe reaction conditions for deuteration often involve the use of deuterium gas or deuterated reagents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. Quality control measures are implemented to verify the incorporation of deuterium atoms and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Phenylephrine glucuronide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

Phenylephrine glucuronide-d3 is widely used in scientific research for various applications:

Mechanism of Action

Phenylephrine glucuronide-d3 exerts its effects through the same mechanism as phenylephrine. It acts as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include alpha-1 adrenergic receptors on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular signaling pathways, resulting in the contraction of blood vessels .

Comparison with Similar Compounds

Phenylephrine glucuronide-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in research studies. Similar compounds include:

This compound stands out due to its application in advanced pharmacokinetic and metabolic studies, providing valuable insights into the behavior of phenylephrine and its derivatives in biological systems .

Properties

Molecular Formula

C15H21NO8

Molecular Weight

346.35 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1/i1D3

InChI Key

DMVJUYDQYGHJIC-HGEUREDWSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Origin of Product

United States

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